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For Immediate Release

Ann Arbor, MI – This technical whitepaper provides an in-depth analysis of the structural and

mechanistic basis of JET-209, a highly potent Proteolysis Targeting Chimera (PROTAC)

designed to induce the degradation of the transcriptional coactivators CREB-binding protein

(CBP) and its paralog p300. This document is intended for researchers, scientists, and drug

development professionals engaged in the fields of oncology, epigenetics, and targeted protein

degradation.

Introduction: Targeting Transcriptional Coactivators
with JET-209
The homologous proteins CBP and p300 are critical transcriptional coactivators that play a

central role in regulating gene expression through their histone acetyltransferase (HAT) activity

and by acting as protein scaffolds. Their dysregulation is implicated in a variety of human

cancers, making them attractive therapeutic targets. JET-209 is a heterobifunctional PROTAC

that hijacks the cellular ubiquitin-proteasome system to selectively eliminate CBP and p300. It

is comprised of a high-affinity ligand for the CBP/p300 bromodomain, GNE-207, connected via

a flexible linker to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).
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The activity of JET-209 is predicated on its ability to induce the formation of a ternary complex

between CBP/p300 and the CRBN E3 ligase. This proximity, orchestrated by JET-209, leads to

the poly-ubiquitination of CBP/p300, marking them for degradation by the 26S proteasome.

This event-driven, catalytic mechanism allows for the substoichiometric degradation of the

target proteins, leading to profound and sustained downstream effects on gene transcription,

including the downregulation of oncogenic drivers like MYC.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b12379951?utm_src=pdf-body
https://www.benchchem.com/product/b12379951?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12379951?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cellular Environment

JET-209

CBP/p300

 Binds to
Bromodomain

CRBN E3 Ligase

 Binds to
CRBN

CBP/p300 - JET-209 - CRBN
Ternary Complex

Poly-ubiquitinated
CBP/p300

 Ubiquitination

Ubiquitin

26S Proteasome

 Recognition

Degraded Peptides

 Degradation

Click to download full resolution via product page

JET-209 Mechanism of Action

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b12379951?utm_src=pdf-body-img
https://www.benchchem.com/product/b12379951?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12379951?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Structural Basis of JET-209 Activity
While a co-crystal structure of the full JET-209-mediated ternary complex has not yet been

publicly disclosed, a robust understanding of its structural basis can be derived from the

available high-resolution crystal structures of its constituent components in complex with their

respective binding partners.

Engagement of the CBP/p300 Bromodomain
The CBP/p300 binding moiety of JET-209, GNE-207, is a potent inhibitor of the CBP

bromodomain. The structural basis for this interaction can be inferred from the crystal structure

of a closely related analog bound to the CREBBP bromodomain (PDB ID: 6ALC). This structure

reveals that the inhibitor occupies the acetyl-lysine binding pocket, forming key interactions with

conserved residues that are critical for the recognition of acetylated histone tails.

Recruitment of the CRBN E3 Ligase
The recruitment of the E3 ligase is mediated by the lenalidomide-like moiety of JET-209.

Multiple crystal structures of lenalidomide in complex with CRBN and its binding partner DDB1

are available (e.g., PDB ID: 4CI2). These structures show that the glutarimide ring of the ligand

is buried within a hydrophobic pocket of CRBN, while the isoindolinone ring system is more

solvent-exposed, providing a suitable attachment point for the linker of the PROTAC.

The JET-209-Mediated Ternary Complex: A Structural
Hypothesis
Based on the binary complex structures, a logical model of the JET-209-mediated ternary

complex can be proposed. The linker connecting the CBP/p300 binder and the CRBN ligand is

of sufficient length and flexibility to allow for the simultaneous binding to both proteins, thereby

inducing new protein-protein interactions between CBP/p300 and CRBN. The stability and

specific geometry of this ternary complex are critical determinants of the efficiency and

selectivity of CBP/p300 degradation.
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JET-209 Ternary Complex Model

Quantitative Analysis of JET-209 Activity
The potency of JET-209 has been characterized through various in vitro assays, demonstrating

its exceptional efficacy in degrading CBP and p300 and inhibiting the growth of cancer cell

lines.
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Parameter Protein/Cell Line Value Reference

DC50 (Degradation) CBP (RS4;11 cells) 0.05 nM [1][2]

p300 (RS4;11 cells) 0.2 nM [1][2]

Dmax (Degradation)
CBP & p300 (RS4;11

cells)
>95% [1][2]

IC50 (Cell Growth) MV4;11 0.04 nM

RS4;11 0.1 nM

HL-60 0.54 nM

MOLM-13 2.3 nM

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of the findings related to

JET-209. The following sections outline the key experimental procedures.

Western Blotting for Protein Degradation
This protocol is used to quantify the levels of CBP and p300 following treatment with JET-209.

Western Blot Protocol
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Western Blotting Workflow

Cell Culture and Treatment: Cancer cell lines (e.g., RS4;11) are cultured to optimal

confluency. Cells are then treated with a dilution series of JET-209 or vehicle control (DMSO)

for specified time points (e.g., 4, 8, 16, 24 hours).
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Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer

supplemented with protease and phosphatase inhibitors.

Protein Quantification: The total protein concentration of the lysates is determined using a

BCA protein assay.

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE

and transferred to a PVDF membrane.

Immunoblotting: Membranes are blocked and then incubated with primary antibodies specific

for CBP, p300, and a loading control (e.g., GAPDH or Vinculin). Subsequently, membranes

are incubated with HRP-conjugated secondary antibodies.

Detection and Analysis: Protein bands are visualized using an enhanced chemiluminescence

(ECL) substrate and imaged. Densitometry is performed to quantify protein levels relative to

the loading control and normalized to the vehicle-treated samples.

Cell Viability Assay
This assay measures the effect of JET-209 on the proliferation of cancer cell lines.

Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to

adhere overnight.

Compound Treatment: A serial dilution of JET-209 is added to the wells, and the plates are

incubated for a specified period (e.g., 72 hours).

Viability Assessment: Cell viability is measured using a commercially available reagent such

as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

Data Analysis: Luminescence is read on a plate reader. The data is normalized to vehicle-

treated controls, and IC50 values are calculated by fitting the dose-response curves to a

four-parameter logistic equation.

Conclusion
JET-209 is an exceptionally potent and efficacious degrader of the transcriptional coactivators

CBP and p300. Its mechanism of action is underpinned by its ability to induce a ternary
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complex with the CRBN E3 ligase, leading to the targeted degradation of CBP/p300. The

structural basis for its activity is well-supported by the crystal structures of its constituent

ligands bound to their respective targets. The quantitative data and detailed experimental

protocols provided herein offer a comprehensive resource for the scientific community to further

explore the therapeutic potential of JET-209 and to advance the field of targeted protein

degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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